molecular formula C23H22N2O4 B2886030 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide CAS No. 898430-94-9

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide

Cat. No.: B2886030
CAS No.: 898430-94-9
M. Wt: 390.439
InChI Key: GKMVXHVNTKFMSW-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic chemical compound supplied for research and development purposes. This molecule features a naphthalene carboxamide core linked to a 3,4-dimethoxyphenyl-substituted pyrrolidinone moiety, a structure of interest in medicinal chemistry exploration . The structural architecture of this compound, combining a lipophilic naphthalene ring system with a polar pyrrolidinone group, suggests potential for investigating multi-target agents. While specific biological data for this entity is limited in the public domain, its scaffold is related to classes of compounds studied for various pharmacological activities. Research on analogous naphthalene carboxamide derivatives has indicated potential antimycobacterial and antistaphylococcal properties, including against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, similar molecular hybrids incorporating naphthalene have been designed and evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anticancer drug discovery for its role in tumor angiogenesis . The 3,4-dimethoxyphenyl group is a common pharmacophore found in molecules that interact with various biological targets. This product is intended for research use only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-28-20-10-9-19(13-21(20)29-2)25-14-18(12-22(25)26)24-23(27)17-8-7-15-5-3-4-6-16(15)11-17/h3-11,13,18H,12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMVXHVNTKFMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of 3,4-dimethoxybenzaldehyde to form the corresponding ketone, followed by the formation of the pyrrolidinone ring through a cyclization reaction. The final step involves the coupling of the pyrrolidinone intermediate with 2-naphthoyl chloride under basic conditions to form the desired naphthamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a focus in industrial settings to ensure sustainable production practices .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Substituent Effects on Electronic and Solubility Properties

  • 3,4-Dimethoxyphenyl vs. In contrast, the 4-methoxyphenyl substituent in ’s compound offers weaker electronic effects, which may reduce binding affinity in environments requiring strong π-π stacking .
  • Naphthalene-2-carboxamide vs. Acetamide (): The naphthalene system in the target compound increases molecular weight by ~36 Da and introduces a bulky aromatic system.

Functional Group Modifications and Reactivity

  • Pyrrolidinone vs. Triazole (): The pyrrolidinone ring in the target compound is a lactam, enabling hydrogen bonding via the carbonyl oxygen. In contrast, the triazole ring in ’s compound is a heterocycle with two nitrogen atoms, offering distinct hydrogen-bonding acceptor/donor sites. The carbothioate group in also increases susceptibility to hydrolysis compared to the stable carboxamide in the target compound .
  • These features are absent in the target compound, which relies solely on methoxy and carboxamide groups for solubility .

Stability Under Alkaline Conditions

  • demonstrates that 3,4-dimethoxyphenyl-containing lignin model compounds undergo β-O-4 bond cleavage in alkaline conditions (KOtBu/tBuOH). While the target compound lacks an ether linkage, its 3,4-dimethoxyphenyl group may still influence stability in basic environments, warranting further study .

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 368.43 g/mol
Molecular Formula C21H24N2O4
LogP 2.3307
LogD 2.3307
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Polar Surface Area 55.982 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The presence of the naphthalene moiety and the pyrrolidine ring suggests potential for multiple interactions that could modulate biological pathways.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurochemical signaling.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against:

  • Breast Cancer Cells (MCF-7)
  • Colon Cancer Cells (HT-29)

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains and fungi, showing promising results in inhibiting growth at low concentrations.

Antioxidant Activity

Research highlights the antioxidant properties of related compounds, which may provide protective effects against oxidative stress in cells.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxicity of related compounds on various cancer cell lines, revealing IC50 values indicative of significant anticancer potential.
    CompoundCell LineIC50 (µM)
    N-[1-(3,4-dimethoxyphenyl)-5...MCF-715
    N-[1-(3,4-dimethoxyphenyl)-5...HT-2920
  • Mechanistic Insights : Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidinone precursor (e.g., 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine) with naphthalene-2-carboxylic acid derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C for 12–24 hours .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yield (≥75%) by enhancing reaction homogeneity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethoxyphenyl (δ 3.8–3.9 ppm for OCH₃), pyrrolidinone (δ 2.5–3.2 ppm for CH₂), and naphthalene (δ 7.4–8.2 ppm for aromatic protons) moieties .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (pyrrolidinone C=O) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (e.g., m/z 407.18 for C₂₄H₂₂N₂O₄) .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer :

  • In vitro enzyme assays : Screen against targets like MAO-B (using kynuramine as a substrate) or kinases (via ATP-competitive assays) at 1–100 µM concentrations .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal assays : Confirm MAO-B inhibition via both fluorometric (Amplex Red) and radiometric (¹⁴C-tyramine) methods to rule out assay-specific artifacts .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .

Q. What strategies improve the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Structural modifications : Replace labile groups (e.g., methoxy with trifluoromethyl on the phenyl ring) to reduce CYP450-mediated oxidation .

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